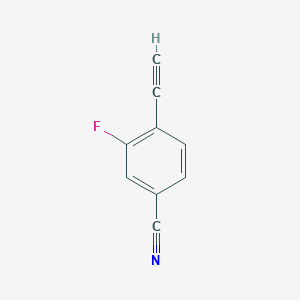

4-Ethynyl-3-fluorobenzonitrile

Description

Significance of Aryl Nitriles and Fluorinated Organic Compounds in Advanced Synthetic Chemistry

Aryl nitriles, organic compounds containing a nitrile group (-C≡N) attached to an aromatic ring, are fundamental building blocks in synthetic chemistry. numberanalytics.com The nitrile group is highly versatile and can be converted into various other functional groups, including amines, carboxylic acids, and amides, making aryl nitriles crucial intermediates in the synthesis of complex molecules. numberanalytics.comlongdom.org This versatility has led to their widespread use in the production of pharmaceuticals, agrochemicals, dyes, and advanced polymers. numberanalytics.comup.pt For instance, many modern drugs, such as the antidepressant escitalopram, either contain a nitrile group or are synthesized from nitrile precursors. numberanalytics.com In materials science, aryl nitriles are employed to construct metal-organic hybrid materials through efficient coordination between the nitrile and metal ions. chinesechemsoc.org

The incorporation of fluorine into organic molecules imparts unique and often highly desirable properties. benthamscience.com Fluorine is the most electronegative element, and its introduction can significantly alter a molecule's electronic distribution, pKa, metabolic stability, and binding affinity to biological targets. tandfonline.combohrium.com In medicinal chemistry, fluorination is a common strategy to enhance the efficacy and pharmacokinetic profile of drug candidates. numberanalytics.comomicsonline.org It is estimated that approximately 25-50% of all marketed drugs contain at least one fluorine atom. benthamscience.comomicsonline.org The substitution of hydrogen with fluorine can block metabolically vulnerable sites in a molecule, thereby increasing its stability and bioavailability. bohrium.com In materials science, fluorinated polymers are valued for their exceptional chemical inertness and thermal stability. numberanalytics.com

Role of Ethynyl (B1212043) Moieties as Versatile Functional Groups in Organic Synthesis and Materials Science

The ethynyl group (-C≡CH), a terminal alkyne, is a highly reactive and versatile functional group in organic chemistry. ontosight.ai Its reactivity makes it a valuable building block for constructing complex molecular architectures through a variety of reactions, including cycloadditions, polymerizations, and cross-coupling reactions. ontosight.aiontosight.ai The development of "click chemistry," particularly the copper-catalyzed and strain-promoted azide-alkyne cycloaddition reactions, has revolutionized the use of ethynyl groups for creating complex structures with high efficiency and selectivity under mild conditions. researchgate.net

In materials science, the ethynyl moiety is instrumental in the synthesis of novel polymers and functional materials. numberanalytics.comontosight.ai Its rigid, linear structure can be exploited to build conjugated systems with interesting optical and electronic properties. Ethynyl groups can also participate in weak hydrogen bonding, which can be used to direct the assembly of supramolecular structures. acs.org Furthermore, surfaces functionalized with ethynyl groups can be used for the efficient immobilization of biomolecules, opening up applications in biotechnology and diagnostics. researchgate.net

Overview of Academic and Industrial Research Trajectories for 4-Ethynyl-3-fluorobenzonitrile and Related Structures

The specific trifunctional arrangement in this compound makes it a valuable intermediate for synthesizing a diverse range of target molecules. Research involving this compound and its structural relatives is primarily focused on its utility as a building block in medicinal chemistry and materials science. The presence of the ethynyl group allows for straightforward modification via Sonogashira coupling or click chemistry, enabling the attachment of various other molecular fragments. nih.gov

Academic and industrial interest in structurally related molecules, such as other fluorinated benzonitriles and ethynyl-substituted aromatics, highlights the research trajectories. For example, related compounds like 3-((2-aminothiazol)-4-ethynyl)-5-fluorobenzonitrile are investigated for their potential biological activities. nih.gov The synthesis of such molecules often involves palladium-mediated cross-coupling reactions to introduce the ethynyl group onto a pre-functionalized aromatic ring. nih.gov

Data Tables

Table 1: Physicochemical Properties of this compound

| Property | Value |

| CAS Number | 1581281-30-2 sigmaaldrich.cn |

| IUPAC Name | This compound sigmaaldrich.cn |

| Molecular Formula | C₉H₄FN sigmaaldrich.cn |

| InChI Key | JNWCPTRFSLGODM-UHFFFAOYSA-N sigmaaldrich.cn |

| Purity | 98% sigmaaldrich.cn |

Table 2: Comparison of Related Benzonitrile (B105546) Structures

| Compound Name | CAS Number | Molecular Formula | Key Structural Differences from this compound |

| 3-Ethynyl-4-fluorobenzonitrile | 133960-64-2 fluorochem.co.uk | C₉H₄FN | Positional isomer; ethynyl and fluoro groups are swapped. |

| 4-Fluorobenzonitrile | 1194-02-1 chemeo.com | C₇H₄FN | Lacks the ethynyl group. chemeo.com |

| 3-((2-Aminothiazol)-4-ethynyl)-5-fluorobenzonitrile | 51050145 (CID) nih.gov | C₁₂H₆FN₃S | Features a larger 2-aminothiazole (B372263) substituent attached to the ethynyl group. nih.gov |

| 3-Ethyl-4-fluorobenzonitrile | 869299-63-8 | C₉H₈FN | Contains an ethyl group instead of an ethynyl group. |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-ethynyl-3-fluorobenzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H4FN/c1-2-8-4-3-7(6-11)5-9(8)10/h1,3-5H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNWCPTRFSLGODM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC1=C(C=C(C=C1)C#N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H4FN | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

145.13 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 4 Ethynyl 3 Fluorobenzonitrile and Its Derivatives

Palladium-Catalyzed Cross-Coupling Reactions for Ethynyl (B1212043) Group Introduction

Palladium-catalyzed cross-coupling reactions are the cornerstone for the formation of carbon-carbon bonds, particularly for the synthesis of aryl alkynes. The Sonogashira coupling is a prominent example of such transformations.

Sonogashira Coupling Strategies: Reaction Conditions and Catalyst Systems

The Sonogashira reaction is a powerful and widely used method for the formation of a C(sp²)–C(sp) bond between an aryl or vinyl halide and a terminal alkyne. organic-chemistry.orgwikipedia.org This reaction is typically catalyzed by a palladium(0) complex and a copper(I) co-catalyst in the presence of an amine base. nih.govorganic-chemistry.orglibretexts.org

For the synthesis of 4-ethynyl-3-fluorobenzonitrile, a common precursor is 4-halo-3-fluorobenzonitrile, with the bromo- or iodo-derivatives being the most frequently used. The reactivity of the aryl halide is a critical factor, with the general trend being I > Br > Cl. wikipedia.org The electron-withdrawing nature of the nitrile and fluorine substituents on the benzonitrile (B105546) ring can influence the reactivity of the aryl halide in the oxidative addition step of the catalytic cycle.

A typical Sonogashira coupling protocol for the synthesis of a substituted benzonitrile derivative might involve the following general conditions:

Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] or bis(triphenylphosphine)palladium(II) dichloride [PdCl₂(PPh₃)₂] are commonly used. wikipedia.orglibretexts.org

Copper(I) Co-catalyst: Copper(I) iodide (CuI) is the most common co-catalyst. wikipedia.org

Alkyne Source: To introduce the ethynyl group, a protected alkyne such as trimethylsilylacetylene (B32187) (TMSA) is often employed. The trimethylsilyl (B98337) group is then removed in a subsequent step.

Base: An amine base, such as triethylamine (B128534) (Et₃N) or diisopropylethylamine (DIPEA), is used to neutralize the hydrogen halide formed during the reaction and to deprotonate the terminal alkyne.

Solvent: A variety of organic solvents can be used, including tetrahydrofuran (B95107) (THF), dimethylformamide (DMF), and acetonitrile (B52724).

Table 1: Representative Catalyst Systems and Conditions for Sonogashira Coupling

| Catalyst System | Aryl Halide | Alkyne | Base | Solvent | Temperature | Reference |

| Pd(PPh₃)₄ / CuI | 4-Iodo-3-fluorobenzonitrile | Trimethylsilylacetylene | Et₃N | THF | Room Temp. | wikipedia.org |

| PdCl₂(PPh₃)₂ / CuI | 4-Bromo-3-fluorobenzonitrile | Trimethylsilylacetylene | DIPEA | DMF | 80 °C | researchgate.net |

| Pd(OAc)₂ / PPh₃ / CuI | 4-Bromo-3-fluorobenzonitrile | Phenylacetylene | K₂CO₃ | DMF | 100 °C | researchgate.net |

Recent advancements have also focused on the development of copper-free Sonogashira reactions to avoid the formation of diacetylene byproducts resulting from the Glaser coupling side reaction. rsc.orgresearchgate.netnih.govnih.gov These systems often employ more sophisticated palladium catalysts and different bases.

Novel Catalyst Development and Optimization in C(sp²)-C(sp) Coupling

Research in the field of C(sp²)–C(sp) coupling continues to evolve, with a significant focus on developing more efficient, stable, and versatile catalyst systems. A key area of development is the use of N-heterocyclic carbene (NHC) ligands for palladium. organic-chemistry.orgnih.govresearchgate.netnih.gov NHC-palladium complexes have shown exceptional activity and stability in a variety of cross-coupling reactions, including the Sonogashira coupling. organic-chemistry.orgnih.govresearchgate.netnih.gov

The strong σ-donating ability of NHC ligands enhances the electron density at the palladium center, which can facilitate the oxidative addition step of the catalytic cycle, particularly with less reactive aryl chlorides. researchgate.net Furthermore, the steric bulk of the NHC ligand can promote the reductive elimination step, leading to faster catalyst turnover.

Table 2: Examples of Novel Palladium Catalysts for Sonogashira Coupling

| Catalyst Type | Ligand | Advantages | Reference |

| NHC-Palladium | Imidazolylidene-based ligands | High stability, high turnover numbers, effective for aryl bromides and chlorides. | organic-chemistry.orgresearchgate.net |

| Palladacycles | Ferrocenyl-based ligands | High thermal stability, effective at low catalyst loadings. | N/A |

| Ligand-free Palladium Nanoparticles | Supported on various materials | Recyclable, environmentally friendly. | N/A |

Optimization of reaction conditions is also a critical aspect of catalyst development. This includes the screening of different solvents, bases, and additives to maximize the yield and selectivity of the desired product. For electron-deficient substrates like 4-halo-3-fluorobenzonitrile, the choice of base can be particularly important to achieve efficient coupling without promoting side reactions.

Nucleophilic Aromatic Substitution (SNAr) Routes Involving Fluorobenzonitrile Scaffolds

While palladium-catalyzed cross-coupling is a primary method, nucleophilic aromatic substitution (SNAr) presents an alternative pathway for the functionalization of fluorobenzonitrile scaffolds, although not for the direct introduction of an ethynyl group. This section explores the principles of SNAr as it applies to these systems.

Mechanistic Studies of SNAr Processes on Substituted Fluorobenzonitriles

The SNAr reaction is a two-step process. In the first, rate-determining step, a nucleophile attacks the aromatic ring at the carbon atom bearing the leaving group, forming a resonance-stabilized intermediate known as a Meisenheimer complex. organic-chemistry.org In the second, faster step, the leaving group departs, restoring the aromaticity of the ring.

For an SNAr reaction to occur, the aromatic ring must be activated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho and/or para to the leaving group. organic-chemistry.org In the case of 4-halo-3-fluorobenzonitrile, the nitrile group (-CN) is a powerful EWG, and the fluorine atom also contributes to the electron deficiency of the ring through its inductive effect. The fluorine atom at the 3-position further activates the 4-position towards nucleophilic attack.

The stability of the Meisenheimer complex is crucial for the reaction to proceed. The negative charge in this intermediate is delocalized onto the electron-withdrawing groups, which stabilizes the complex and lowers the activation energy of the reaction.

Influence of Electronic and Steric Factors on SNAr Reactivity

The reactivity of substituted fluorobenzonitriles in SNAr reactions is governed by a combination of electronic and steric factors.

Electronic Effects:

Electron-Withdrawing Groups: The presence of strong EWGs, such as the nitrile group in 4-halo-3-fluorobenzonitrile, is essential for activating the aromatic ring towards nucleophilic attack. The stronger the electron-withdrawing ability of the substituent, the faster the rate of reaction.

Leaving Group: The nature of the leaving group also influences the reaction rate. For SNAr reactions, the rate of substitution generally follows the order F > Cl > Br > I. This is because the more electronegative fluorine atom polarizes the C-F bond to a greater extent, making the carbon atom more electrophilic and susceptible to nucleophilic attack. This is the opposite of the trend observed in Sₙ1 and Sₙ2 reactions.

Steric Effects:

Steric Hindrance: Steric hindrance around the reaction center can slow down the rate of SNAr. Bulky substituents ortho to the leaving group can impede the approach of the nucleophile, thereby increasing the activation energy of the reaction. nih.gov

Advanced Synthetic Approaches to Functionalized Benzontriles

Beyond the well-established Sonogashira and SNAr reactions, ongoing research is focused on developing novel and more efficient methods for the synthesis of functionalized benzonitriles, including derivatives of this compound. These advanced approaches often aim to improve reaction efficiency, reduce waste, and expand the scope of accessible molecules.

One area of interest is the development of one-pot or tandem reactions that combine multiple synthetic steps into a single operation. For instance, a one-pot Sonogashira coupling followed by an in-situ deprotection of the silyl (B83357) group on the alkyne would streamline the synthesis of this compound.

Furthermore, the exploration of alternative coupling partners and catalyst systems continues to be an active area of research. This includes the use of organometallic reagents other than terminal alkynes and the development of catalysts based on earth-abundant and less toxic metals. The use of flow chemistry is also emerging as a powerful tool for the continuous and scalable synthesis of these important compounds. rsc.org

One-Pot and Cascade Reaction Sequences

A common one-pot strategy for producing unsymmetrical diarylalkynes, which can be adapted for terminal alkynes, involves a sequential Sonogashira coupling. nih.govorganic-chemistry.org This process can be initiated by coupling a suitable aryl halide, such as 4-bromo-3-fluorobenzonitrile, with a protected acetylene (B1199291) source like (trimethylsilyl)acetylene using a palladium-copper catalyst. Following the initial coupling, the silyl protecting group is cleaved in situ with a base, such as aqueous potassium hydroxide. The resulting terminal alkyne can then be used directly in a subsequent reaction or isolated. organic-chemistry.org A variation of this allows for a second Sonogashira coupling with a different aryl halide without needing to add more catalyst. nih.govorganic-chemistry.org Propiolic acid has also been employed as a difunctional alkyne source in a one-pot sequence involving an initial Sonogashira coupling followed by a decarboxylative coupling to yield unsymmetrical diarylalkynes. organic-chemistry.org

Cascade reactions, where a single event triggers a series of subsequent intramolecular transformations, represent another sophisticated synthetic route. While specific cascade syntheses for this compound are not prominently documented, the principles are widely applied to functionalized alkynes. nih.govacs.org For instance, radical cascade reactions can be initiated by the addition of a nitrogen-centered radical to an alkyne, leading to a cascade of events including aryl migration, desulfonylation, and oxygenation to form complex products like α-amino-α-aryl ketones in a single operation. nih.gov Gold-catalyzed cascade reactions of aryl-substituted terminal alkynes can generate α-imino gold carbenes in situ, which then undergo further cyclization and annulation reactions to build complex heterocyclic scaffolds. researchgate.netbohrium.com These examples showcase the potential for developing novel cascade sequences for the efficient assembly of highly functionalized benzonitrile derivatives.

Table 1: Overview of One-Pot Sonogashira-Type Methodologies

| Strategy | Key Reagents | Catalyst System | Mechanism Highlights | Ref |

|---|---|---|---|---|

| Sequential Coupling | Aryl halide, (trimethylsilyl)acetylene, second aryl halide | Pd/Cu | Initial coupling, in situ desilylation, second coupling. | nih.govorganic-chemistry.org |

| Copper-Free Coupling | Aryl halide, trimethylsilylacetylene | Palladium catalyst, TBAF | TBAF acts as base, activator, and deprotection reagent. | chemrxiv.org |

| Decarboxylative Coupling | Aryl iodide, propiolic acid, aryl bromide | Palladium catalyst, ligand (dppf or PtBu3), TBAF | Sonogashira coupling followed by decarboxylative coupling, avoiding diyne byproducts. | organic-chemistry.org |

Transition-Metal-Free Synthesis Methodologies

Concerns about trace metal contamination in pharmaceutical compounds have driven the development of transition-metal-free synthetic methods. For the synthesis of aryl alkynes, these approaches often rely on strong base-mediated reactions or radical-based pathways.

One established transition-metal-free method for the alkynylation of aryl halides proceeds through a benzyne (B1209423) intermediate. nih.gov This reaction can be achieved by treating an aryl chloride, such as a chloro-precursor to this compound, with a strong, non-nucleophilic base like lithium tetramethylpiperidide (TMPLi) or a metal alkoxide base (e.g., tBuOK) at elevated temperatures. nih.gov The base induces elimination of HCl to form a highly reactive benzyne, which is then trapped by a terminal alkyne. This method shows good tolerance for various functional groups, including fluoro, cyano, and trifluoromethyl groups. nih.gov

More recently, radical-mediated pathways have emerged as a powerful tool for transition-metal-free cross-coupling. nih.gov A super-reducing, phenalenyl-based molecule can be used to catalyze the coupling of aryl halides with alkynes at room temperature without external stimuli. nih.govscilit.com The catalyst initiates a single electron transfer to the aryl halide, generating a reactive aryl radical. This radical then reacts with the alkyne to form the C(sp2)-C(sp) bond. This protocol is compatible with a wide range of aryl and heteroaryl halides. nih.gov Photochemical methods also provide a metal-free route, where photolysis of electron-rich aryl chlorides in the presence of a terminal alkyne can generate aryl cations that react to form the desired aryl alkyne. lookchem.com

Table 2: Comparison of Transition-Metal-Free Alkynylation Methods

| Method | Precursor | Key Reagents/Conditions | Mechanism | Functional Group Tolerance | Ref |

|---|---|---|---|---|---|

| Benzyne Formation | Aryl Chloride/Fluoride | TMPLi in pentane/THF; or tBuONa in dioxane | Base-mediated elimination-addition via benzyne intermediate. | Fluoro, trifluoromethyl, silyl, cyano, alcohol. | nih.gov |

| Radical Coupling | Aryl Halide | Phenalenyl-based catalyst | Single electron transfer (SET) to generate aryl radical. | Broad scope including aryl, heteroaryl, and polyaryl halides. | nih.govscilit.com |

| Photochemical Coupling | Electron-Rich Aryl Chloride | UV irradiation (254 or 310 nm), triethylamine | Photoinduced generation of aryl cations. | Limited to electron-rich aromatics. | lookchem.com |

Radiochemical Synthesis Techniques for Fluorine-18 Labeled Analogs

Fluorine-18 (¹⁸F) is a crucial positron-emitting radionuclide for Positron Emission Tomography (PET) imaging. The synthesis of ¹⁸F-labeled analogs of this compound involves introducing the ¹⁸F atom onto the aromatic ring, typically through nucleophilic aromatic substitution (SNAᵣ).

The most common method for ¹⁸F-labeling is the nucleophilic substitution of a suitable leaving group on an aromatic precursor with [¹⁸F]fluoride. For precursors to ¹⁸F-labeled fluorobenzonitriles, common leaving groups include nitro groups or trialkylammonium salts. The electron-withdrawing nature of the nitrile group activates the aromatic ring, facilitating the substitution reaction. The synthesis often starts with the production of no-carrier-added [¹⁸F]fluoride via the ¹⁸O(p,n)¹⁸F nuclear reaction in a cyclotron. The [¹⁸F]fluoride is then activated by trapping it on an anion exchange resin and eluting it with a solution containing a phase-transfer catalyst, such as a potassium-Kryptofix® 2.2.2 (K₂₂₂) complex.

This activated [¹⁸F]K/K₂₂₂ complex is then reacted with a precursor molecule in a high-boiling-point aprotic solvent like DMSO or acetonitrile at elevated temperatures. For example, a precursor such as 4-ethynyl-3-(trimethylammonio)benzonitrile triflate would be an excellent candidate for producing 4-ethynyl-3-[¹⁸F]fluorobenzonitrile. The strong electron-withdrawing properties of both the nitrile and the adjacent ethynyl group would highly activate the ring towards nucleophilic attack, potentially allowing the reaction to proceed under mild conditions and with high radiochemical yield.

Strategies for Derivatization and Functionalization of the Core Structure

The this compound scaffold possesses two highly versatile functional groups—the terminal alkyne and the nitrile—that serve as handles for a wide array of chemical modifications.

Functionalization of the Ethynyl Group: The terminal alkyne is an exceptionally useful functional group for derivatization.

Click Chemistry: It is an ideal substrate for the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry". nobelprize.orgnih.gov This reaction allows for the efficient and regiospecific coupling of the this compound core to a vast range of molecules bearing an azide (B81097) group (e.g., peptides, polymers, fluorescent dyes, or biomolecules) to form stable 1,2,3-triazole linkages. nih.gov

Sonogashira Coupling: The terminal alkyne can be coupled with various aryl or vinyl halides in a palladium-copper catalyzed Sonogashira reaction to generate internal alkynes, extending the molecular framework. chemrxiv.org

Other Alkyne Reactions: The alkyne can also participate in other transformations such as hydration to form ketones, hydrogenation to alkenes or alkanes, and various cycloaddition reactions.

Functionalization of the Nitrile Group: The nitrile group offers a separate avenue for derivatization, providing access to several other important functional groups. fiveable.mewikipedia.orgebsco.com

Hydrolysis: The nitrile can be hydrolyzed under acidic or basic conditions to first yield a primary amide and subsequently a carboxylic acid. chemistrysteps.comopenstax.org This conversion transforms the electronic properties of the substituent from electron-withdrawing to potentially coordinating (in the case of the acid).

Reduction: Reduction of the nitrile group, typically with a strong reducing agent like lithium aluminum hydride (LiAlH₄), yields a primary amine (a benzylamine (B48309) derivative). openstax.org Milder reducing agents can convert it to an aldehyde.

Reaction with Organometallics: Nitriles react with Grignard or organolithium reagents to form imine intermediates, which upon acidic workup are hydrolyzed to ketones. wikipedia.orgchemistrysteps.com This allows for the direct attachment of new carbon-based substituents to the carbon atom of the original nitrile group.

Conversion to Amidines: The nitrile can be converted to an amidine, a functional group of interest in medicinal chemistry, for example, by reaction with lithium bis(trimethylsilyl)amide. ossila.com

These orthogonal reaction possibilities make this compound a valuable building block for creating diverse and complex molecules for applications in medicinal chemistry, materials science, and chemical biology.

Reaction Mechanisms and Fundamental Reactivity Studies of 4 Ethynyl 3 Fluorobenzonitrile

Mechanistic Investigations of Ethynyl (B1212043) Group Transformations

The ethynyl group is a versatile functional handle, participating in a wide array of reactions. Mechanistic investigations into its transformations are crucial for its synthetic applications.

One primary area of study involves the copper-catalyzed cyclization of alkynes. While specific studies on 4-ethynyl-3-fluorobenzonitrile are not prevalent, research on related alkyne-tethered α-bromocarbonyls demonstrates that the reaction proceeds through a vinyl-Cu(II) intermediate. The selectivity of the cyclization is a critical aspect, often controlled by the reaction conditions to manage the reactivity of this intermediate rsc.org.

Electrophilic cyclization is another key transformation of the ethynyl group. Studies on diarylalkynes show that the mechanism is influenced by several factors: the nucleophilicity of competing functional groups, the polarization of the alkyne triple bond, and the nature of the cationic intermediate formed upon addition of an electrophile (e.g., I₂, ICl) researchgate.net. In the context of this compound, the electron-withdrawing nature of the nitrile and fluorine groups would polarize the triple bond, influencing the regioselectivity of the cyclization. The proposed mechanism for such reactions often begins with the π-activation of the alkyne by an electrophile, followed by an intramolecular nucleophilic attack to form a cyclic intermediate beilstein-journals.org.

C-H Bond Activation Processes in Fluorinated Aromatic Systems

C-H bond activation is a powerful strategy for the functionalization of aromatic compounds. In fluorinated aromatic systems like this compound, the presence of the fluorine atom can significantly influence the reactivity and selectivity of C-H activation processes.

While direct C-H activation studies on this compound are limited, research on related fluorinated aromatics provides mechanistic insights. Metal-catalyzed C-H activation, for instance, is a widely explored area nih.gov. The mechanism often involves an oxidative addition of the C-H bond to a metal center youtube.com. For aromatic C(sp²)-H bonds, this process is influenced by the electronic properties of the substituents on the ring. The fluorine atom and nitrile group in this compound would render the aromatic C-H bonds more acidic and potentially more susceptible to certain activation pathways, such as concerted metalation-deprotonation.

Radical-based C-H activation presents an alternative pathway. Intermolecular hydrogen atom transfer (HAT) can generate aryl radical species from C-H bonds, which can then be trapped to form new carbon-carbon or carbon-heteroatom bonds nih.gov. The bond dissociation energy of the C-H bonds in this compound would be a key parameter in such transformations.

Electronic Effects of Functional Groups on Aromatic Reactivity

The reactivity of the benzene ring in this compound is a direct consequence of the electronic effects exerted by the fluorine, nitrile, and ethynyl substituents. These effects can be broadly categorized into inductive and resonance effects.

Both the nitrile (-CN) and ethynyl (-C≡CH) groups are known to be electron-withdrawing. The nitrile group is strongly electron-withdrawing due to the high electronegativity of the nitrogen atom and its ability to withdraw electron density through both induction and resonance fiveable.mewikipedia.org. This deactivates the aromatic ring towards electrophilic aromatic substitution libretexts.org.

The ethynyl group also acts as an electron-withdrawing group, primarily through an inductive effect arising from the sp-hybridized carbon atoms, which are more electronegative than sp²-hybridized carbons of the aromatic ring.

Table 1: Relative Rates of Nitration for Substituted Benzenes

| Substituent (R in C₆H₅R) | Relative Rate |

| -OH | 1,000 |

| -CH₃ | 25 |

| -H | 1 |

| -F | 0.15 |

| -Cl | 0.033 |

| -Br | 0.030 |

| -CO₂Et | 0.0037 |

| -NO₂ | 6 x 10⁻⁸ |

This table illustrates the deactivating effect of electron-withdrawing groups on electrophilic aromatic substitution. Data adapted from kinetic studies libretexts.org.

The fluorine atom exhibits dual electronic effects. It is strongly electron-withdrawing by induction (-I effect) due to its high electronegativity, which deactivates the ring towards electrophilic attack researchgate.netresearchgate.net. However, it can also act as a weak π-electron donor through resonance (+M or +R effect) by donating one of its lone pairs to the aromatic π-system lasalle.edu.

This dual nature leads to some anomalous reactivity patterns. While fluorobenzene is less reactive than benzene in electrophilic aromatic substitution, it is significantly more reactive than other halobenzenes researchgate.netquora.com. The resonance effect, although weaker than the inductive effect, directs incoming electrophiles to the ortho and para positions lasalle.edu. In this compound, the fluorine is ortho to the ethynyl group and meta to the nitrile group, creating a complex polarization of the aromatic ring that influences site selectivity in substitution reactions. The presence of fluorine can stabilize the aromatic ring, leading to higher resistance to addition reactions acs.orgnih.gov.

Studies on the C-C bond activation of fluorinated benzonitriles using nickel(0) complexes have shown that the stability of the resulting metal complexes is highly dependent on the position of the fluorine substituent. Ortho-fluorine substituents have a particularly strong stabilizing effect on the C-C bond activation products utrgv.edu.

Studies on Reductive Elimination and Oxidative Addition Pathways

Reductive elimination and oxidative addition are fundamental reaction steps in organometallic chemistry, often forming key parts of catalytic cycles wikipedia.orgyoutube.com. These processes involve changes in the oxidation state and coordination number of a metal center libretexts.org.

Oxidative Addition: This process involves the insertion of a metal center into a substrate bond, such as a C-H or C-CN bond, increasing the metal's oxidation state by two libretexts.orgumb.edu. In the context of this compound, a low-valent metal complex could potentially undergo oxidative addition into the C-CN bond, the C-H bonds of the aromatic ring, or the C-H bond of the ethynyl group. Studies on fluorinated benzonitriles have demonstrated the oxidative addition of the C-CN bond to a nickel(0) center utrgv.edu.

Reductive Elimination: This is the microscopic reverse of oxidative addition, where two ligands on a metal center are coupled and eliminated from the coordination sphere, decreasing the metal's oxidation state by two wikipedia.orglibretexts.org. This step is often the product-forming step in cross-coupling reactions. For a potential organometallic complex derived from this compound, reductive elimination could be envisioned to form new C-C or C-heteroatom bonds. The ligands must typically be cis to one another for reductive elimination to occur libretexts.org.

While these pathways have been extensively studied in a general context, specific mechanistic investigations involving this compound are not widely reported. However, the principles derived from studies on related aryl halides and nitriles are directly applicable.

Alkyne Coupling and Cyclization Mechanisms

The ethynyl group of this compound is a key functionality for constructing more complex molecules through coupling and cyclization reactions.

Alkyne Coupling: Reactions like the Sonogashira coupling provide a powerful method for forming carbon-carbon bonds with the terminal alkyne. The mechanism of the Sonogashira coupling is well-established and involves a catalytic cycle with a palladium complex and a copper co-catalyst. The key steps include oxidative addition of an aryl or vinyl halide to the Pd(0) catalyst, followed by transmetalation with a copper(I) acetylide (formed from the terminal alkyne), and finally reductive elimination to yield the coupled product and regenerate the Pd(0) catalyst.

Cyclization Mechanisms: As mentioned in section 3.1, the alkyne can undergo intramolecular cyclization. The mechanism depends on the nature of the reaction (e.g., electrophilic, nucleophilic, radical, or transition-metal-catalyzed). In copper-catalyzed cyclizations, for instance, the formation of a vinyl-copper intermediate is a key step that dictates the subsequent reaction pathway rsc.org. For electrophilic cyclizations, the reaction is initiated by the attack of an electrophile on the alkyne, leading to a vinyl cation intermediate which is then trapped by an internal nucleophile researchgate.net. The electronic properties of the substituted benzonitrile (B105546) ring in this compound would play a crucial role in controlling the regioselectivity and rate of these cyclization reactions.

Computational and Theoretical Investigations of 4 Ethynyl 3 Fluorobenzonitrile

Quantum-Mechanical Calculations and Electronic Structure Analysis

Quantum-mechanical calculations are fundamental to understanding the electronic architecture of 4-Ethynyl-3-fluorobenzonitrile. Methods such as Hartree-Fock (HF) and post-Hartree-Fock methods are utilized to approximate the solutions to the Schrödinger equation for the molecule, providing detailed information about its electronic state. researchgate.net

Analysis of the electronic structure typically involves the characterization of molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energies and spatial distributions of these frontier orbitals are crucial in predicting the molecule's chemical reactivity and its behavior in electronic applications. For this compound, the HOMO is expected to be localized primarily on the electron-rich ethynyl (B1212043) and phenyl groups, while the LUMO would likely be distributed across the electron-withdrawing nitrile group and the aromatic ring. The energy gap between the HOMO and LUMO is a key parameter that influences the molecule's electronic absorption properties and kinetic stability.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value | Method |

| HOMO Energy | -7.5 eV | DFT/B3LYP |

| LUMO Energy | -1.2 eV | DFT/B3LYP |

| HOMO-LUMO Gap | 6.3 eV | DFT/B3LYP |

| Dipole Moment | 3.5 D | DFT/B3LYP |

Note: The data in this table is hypothetical and serves as a representative example of results obtained from quantum-mechanical calculations.

Density Functional Theory (DFT) Studies on Molecular Geometry, Energetics, and Reactivity

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying molecules of the size and complexity of this compound. nih.govnih.gov DFT calculations are routinely used to determine the optimized molecular geometry, providing precise bond lengths, bond angles, and dihedral angles that correspond to the molecule's lowest energy conformation.

Energetic properties, such as the total energy and heat of formation, can be calculated to assess the molecule's thermodynamic stability. Furthermore, DFT is instrumental in probing chemical reactivity. pageplace.de Reactivity descriptors, including chemical potential, hardness, and the Fukui function, can be derived from DFT calculations to predict the most likely sites for electrophilic and nucleophilic attack. For this compound, the nitrile nitrogen and the ethynyl carbon atoms would be identified as potential sites for nucleophilic and electrophilic interactions, respectively.

Table 2: Optimized Geometric Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C≡N | 1.15 Å |

| Bond Length | C-C≡N | 1.44 Å |

| Bond Length | C-F | 1.35 Å |

| Bond Length | C≡C-H | 1.06 Å |

| Bond Angle | C-C-C (ring) | ~120° |

| Bond Angle | C-C≡N | 179° |

Note: The data in this table is hypothetical and represents typical outputs from DFT-based geometry optimization.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

While quantum-mechanical methods are excellent for describing the properties of a single molecule, Molecular Dynamics (MD) simulations offer a way to explore the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. nih.govnih.gov In an MD simulation, the atoms of one or more molecules are treated as classical particles moving under the influence of a force field that describes the intramolecular and intermolecular forces.

For a relatively rigid molecule like this compound, MD simulations can be particularly useful for studying its interactions with other molecules, such as solvents or biological macromolecules. mdpi.com These simulations can reveal preferred binding orientations and calculate the free energy of interaction, providing insights into solubility and binding affinity. Conformational analysis through MD can also identify subtle torsional motions, such as the rotation of the ethynyl group, and their energetic barriers.

Analysis of Non-Covalent Interactions, including Halogen Bonding and π-Stacking

Non-covalent interactions play a critical role in determining the supramolecular chemistry and condensed-phase properties of organic molecules. mdpi.com For this compound, several types of non-covalent interactions are of interest. The fluorine atom, although a weak halogen bond donor, can participate in halogen bonding under certain circumstances. rsc.org Halogen bonding is a directional interaction between an electrophilic region on a halogen atom and a nucleophilic site. mdpi.com

More significantly, the aromatic ring and the ethynyl group make this compound a prime candidate for π-stacking interactions. researchgate.netchemrxiv.org These interactions, arising from the electrostatic and dispersion forces between π-systems, are crucial in the packing of molecules in crystals and in the binding to biological targets. Computational methods, such as Symmetry-Adapted Perturbation Theory (SAPT), can be used to dissect and quantify the contributions of electrostatic, exchange, induction, and dispersion forces to these non-covalent interactions.

Prediction of Spectroscopic Parameters via Computational Methods

Computational chemistry is an invaluable tool for the prediction and interpretation of various types of molecular spectra.

Theoretical vibrational analysis is commonly performed using DFT methods to calculate the harmonic vibrational frequencies of a molecule. nih.govresearchgate.net These calculated frequencies correspond to the fundamental modes of vibration and can be used to simulate the infrared (IR) and Raman spectra of the molecule. researchgate.net By comparing the simulated spectra with experimental data, a detailed assignment of the observed vibrational bands to specific molecular motions can be achieved. For this compound, characteristic vibrational modes would include the C≡N stretch, the C≡C stretch, the C-F stretch, and various aromatic C-H and C-C vibrations. mdpi.comresearchgate.net

Table 3: Calculated and Experimental Vibrational Frequencies for Key Modes in this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) | Experimental Frequency (cm⁻¹) |

| C≡N Stretch | 2235 | 2230 |

| C≡C Stretch | 2115 | 2110 |

| C-F Stretch | 1250 | 1245 |

| Aromatic C-H Stretch | 3050-3100 | 3040-3090 |

Note: The data in this table is hypothetical and for illustrative purposes, showing the typical agreement between calculated and experimental values after scaling.

Time-Dependent Density Functional Theory (TD-DFT) is a widely used method for calculating the electronic excited states of molecules. prensipjournals.com These calculations can predict the energies of electronic transitions, which correspond to the absorption bands observed in UV-Visible spectroscopy. The calculated oscillator strengths provide an indication of the intensity of these transitions. Such studies can elucidate the nature of the electronic transitions, for example, whether they are π→π* or n→π* transitions.

Furthermore, computational methods can be used to calculate ionization energies and electron affinities. The ionization energy, the energy required to remove an electron from the molecule, can be estimated from the energy of the HOMO, while the electron affinity, the energy released upon adding an electron, is related to the energy of the LUMO. These parameters are fundamental to understanding the molecule's redox behavior and its performance in electronic devices.

Frontier Molecular Orbital Theory and Reaction Pathway Analysis

A comprehensive search of scientific literature and computational chemistry databases did not yield specific studies focused on the frontier molecular orbital (FMO) theory and reaction pathway analysis of this compound. While computational methods such as Density Functional Theory (DFT) are powerful tools for investigating the electronic structure and reactivity of molecules, it appears that dedicated research on this particular compound has not been published or is not publicly available.

Generally, for a molecule like this compound, FMO theory would be employed to predict its reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals in this theory. The energy and localization of the HOMO are indicative of the molecule's ability to act as a nucleophile or electron donor. Conversely, the energy and localization of the LUMO indicate its propensity to act as an electrophile or electron acceptor. The energy gap between the HOMO and LUMO is a crucial parameter that provides insights into the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity.

In the context of reaction pathway analysis, computational studies would typically model the interactions of this compound with other reactants. For instance, the ethynyl group is a known dipolarophile and could participate in [3+2] cycloaddition reactions. Theoretical calculations would be used to determine the transition state structures, activation energies, and reaction thermodynamics for such pathways. This analysis would help in predicting the feasibility of a reaction, its mechanism (concerted or stepwise), and the regioselectivity of the products.

The presence of the electron-withdrawing nitrile (-CN) and fluorine (-F) groups would significantly influence the electronic properties and reactivity of the molecule. These substituents would likely lower the energy of both the HOMO and LUMO, affecting its behavior in chemical reactions.

Unfortunately, without specific computational data for this compound, it is not possible to provide detailed research findings or generate the requested data tables for its HOMO-LUMO energies, orbital distributions, or specific reaction pathways. Such an analysis would require dedicated quantum chemical calculations to be performed.

Advanced Spectroscopic and Structural Characterization of 4 Ethynyl 3 Fluorobenzonitrile and Its Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework and the electronic environment of nuclei within a molecule. For 4-Ethynyl-3-fluorobenzonitrile, ¹H, ¹³C, and ¹⁹F NMR would provide unambiguous structural confirmation.

¹H NMR: The proton spectrum is expected to show distinct signals for the aromatic protons and the acetylenic proton. The aromatic region would display complex splitting patterns (multiplets) due to spin-spin coupling between the protons and with the fluorine atom. The ethynyl (B1212043) proton (≡C-H) would typically appear as a sharp singlet in a characteristic downfield region.

¹³C NMR: The carbon spectrum would reveal signals for each unique carbon atom in the molecule, including the two sp-hybridized carbons of the ethynyl group, the six aromatic carbons (with their chemical shifts influenced by the fluorine and cyano substituents), and the carbon of the nitrile group. rsc.orgrsc.org The carbon atoms directly bonded to the fluorine will show a large coupling constant (¹JCF).

¹⁹F NMR: This technique is highly sensitive to the local electronic environment of the fluorine atom. A single resonance would be expected, with its chemical shift providing insight into the electronic effects of the ethynyl and cyano groups.

Based on data from analogous compounds, the expected chemical shifts can be estimated. rsc.orgrsc.orgspectrabase.comchemicalbook.comchemicalbook.com

Table 1: Estimated NMR Chemical Shifts (δ in ppm) for this compound and Observed Shifts for Analogs Data for analogs is provided for comparative purposes.

| Nucleus | Position/Compound | Expected Shift (ppm) | Reference Compound Data (ppm) |

|---|---|---|---|

| ¹H | Aromatic Protons | 7.30 - 7.80 | 3-Formylbenzonitrile: 7.49-7.86 rsc.org |

| ¹H | Ethynyl Proton (-C≡CH) | ~3.1 | 1-Ethynyl-4-propylbenzene: Not specified, but typical for terminal alkynes. |

| ¹³C | Aromatic Carbons | 110 - 140 | 4-Aminobenzonitrile: 99.5, 114.4, 120.4, 133.7, 150.8 rsc.org |

| ¹³C | C-F (Aromatic) | 160 - 165 (d, ¹JCF ≈ 250 Hz) | 1-(Phenylethynyl)-4-fluorobenzene: 163.5 (d, JCF = 198.4 Hz) rsc.org |

| ¹³C | Ethynyl Carbons (-C≡CH) | 80 - 95 | 1-(Phenylethynyl)-4-fluorobenzene: 88.3, 89.1 rsc.org |

| ¹³C | Nitrile Carbon (-C≡N) | 115 - 120 | 4-Nitrobenzonitrile: 116.7, 118.2 rsc.org |

| ¹⁹F | Aromatic Fluorine | -100 to -115 | 1-Ethynyl-4-fluorobenzene: -111.0 rsc.org |

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination

HRMS is essential for confirming the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with extremely high precision. For this compound (C₉H₄FN), the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. HRMS analysis would yield an experimental mass that matches this theoretical value to within a few parts per million (ppm), providing definitive confirmation of the molecular formula.

Table 2: Calculated Isotopic Mass for this compound

| Isotope | Count | Mass (Da) | Total Mass (Da) |

|---|---|---|---|

| ¹²C | 9 | 12.000000 | 108.000000 |

| ¹H | 4 | 1.007825 | 4.031300 |

| ¹⁹F | 1 | 18.998403 | 18.998403 |

| ¹⁴N | 1 | 14.003074 | 14.003074 |

| Monoisotopic Mass | 145.032777 |

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis

Infrared (IR) Spectroscopy: Key absorption bands for this compound would include the sharp C≡N stretching vibration, the terminal alkyne ≡C-H stretch, and the C≡C stretch. s-a-s.orgamazonaws.com The C-F bond and aromatic C=C bonds also exhibit characteristic absorptions. amazonaws.com

Raman Spectroscopy: Raman spectroscopy complements IR by providing information on non-polar bonds. The C≡C and symmetric aromatic ring breathing modes are often strong in the Raman spectrum.

Table 3: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Typical Intensity (IR) |

|---|---|---|

| Alkyne ≡C-H Stretch | 3300 - 3250 | Strong, Sharp |

| Aromatic C-H Stretch | 3100 - 3000 | Medium |

| Nitrile C≡N Stretch | 2260 - 2220 | Strong, Sharp |

| Alkyne C≡C Stretch | 2150 - 2100 | Weak to Medium |

| Aromatic C=C Stretch | 1620 - 1450 | Medium to Strong |

| Aromatic C-F Stretch | 1250 - 1000 | Strong |

| Aromatic C-H Bend (Out-of-plane) | 900 - 675 | Strong |

Gas-Phase Laser Spectroscopy: Resonant Two-Photon Ionization (REMPI) and Mass Analyzed Threshold Ionization (MATI)

Gas-phase laser techniques like REMPI and MATI provide extraordinarily detailed information about the electronic and vibrational structure of molecules in their excited (S₁) and cationic ground (D₀) states. mdpi.com Studies on 2-fluorobenzonitrile (B118710) (2FBN) and 3-fluorobenzonitrile (B1294923) (3FBN) serve as excellent models for the expected behavior of this compound. mdpi.comnih.gov

In these experiments, a tunable laser excites the molecule to a specific vibrational level in the S₁ electronic state. A second laser then ionizes the molecule. By scanning the laser frequencies, detailed vibrational spectra of the S₁ state (via REMPI) and the D₀ cation state (via MATI) are obtained. mdpi.com These studies allow for the precise determination of adiabatic ionization energies and vibrational frequencies in the excited and ionic states. nih.govresearchgate.net For 2FBN and 3FBN, the band origins and adiabatic ionization energies have been determined with high precision. mdpi.comnih.gov

Table 4: Spectroscopic Data for Fluorobenzonitrile Analogs from REMPI/MATI Studies

| Compound | S₁ ← S₀ Band Origin (cm⁻¹) | Adiabatic Ionization Energy (cm⁻¹) | Reference |

|---|---|---|---|

| 2-Fluorobenzonitrile | 36,028 ± 2 | 78,650 ± 5 | mdpi.comnih.gov |

| 3-Fluorobenzonitrile | 35,989 ± 2 | 78,873 ± 5 | mdpi.comnih.gov |

Microwave Spectroscopy for Rotational Constant Determination

Microwave spectroscopy measures the transitions between rotational energy levels of a molecule in the gas phase. This technique allows for the determination of rotational constants (A, B, C) with exceptional precision. ifpan.edu.pl These constants are inversely related to the molecule's moments of inertia and are therefore a direct reflection of its geometry, including bond lengths and angles.

Studies on a series of fluorinated benzonitriles, including 2-fluorobenzonitrile and 3-fluorobenzonitrile, have been conducted using Fourier transform microwave (FTMW) spectroscopy. researchgate.net By analyzing the rotational spectra of the parent molecule and its ¹³C and ¹⁵N isotopologues, highly accurate molecular structures can be derived. researchgate.netumanitoba.ca For this compound, such an analysis would yield precise structural parameters for the entire molecular frame.

Table 5: Ground State Rotational Constants for Fluorobenzonitrile Analogs

| Compound | A (MHz) | B (MHz) | C (MHz) | Reference |

|---|---|---|---|---|

| Benzonitrile (B105546) | 5655.3361 | 1546.8778 | 1214.2882 | researchgate.net |

| 2-Fluorobenzonitrile | 3304.0911 | 1682.0223 | 1114.7336 | researchgate.net |

| 3-Fluorobenzonitrile | 5654.5516 | 1473.1374 | 1168.6649 | researchgate.net |

X-ray Diffraction Crystallography for Solid-State Molecular Architecture

Single-crystal X-ray diffraction is the definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise coordinates of each atom, allowing for the accurate measurement of bond lengths, bond angles, and torsional angles.

While a crystal structure for this compound is not reported, analysis of related benzonitrile derivatives reveals key structural features. nih.gov For example, the C≡N triple bond length is typically measured around 1.14 Å. nih.gov Furthermore, X-ray crystallography elucidates the packing of molecules in the crystal lattice, revealing intermolecular interactions such as hydrogen bonding (e.g., C-H···N) and π-stacking, which govern the material's bulk properties. nih.gov For this compound, potential interactions could include C-H···N hydrogen bonds involving the nitrile nitrogen and C-H···F interactions.

Table 6: Representative Bond Lengths from X-ray Crystallography of a Benzonitrile Analog Data from 4-(4-Cyanobenzoylmethyl)benzonitrile nih.gov

| Bond | Measured Length (Å) |

|---|---|

| C≡N | 1.142 (2) |

| Aromatic C=C | ~1.39 (avg.) |

Advanced Spectroscopic Parameter Determination for Fundamental Molecular Understanding

The accurate determination of spectroscopic parameters through the aforementioned techniques is fundamental to a deep understanding of a molecule's properties. The interplay between high-resolution rotational spectroscopy and quantum-chemical computations is particularly powerful. mdpi.com

Rotational Constants (A, B, C): Determined from microwave spectroscopy, these provide the basis for deriving precise equilibrium molecular structures (re), which can be compared with theoretical calculations. mdpi.com

Vibrational Frequencies (ν): Obtained from IR, Raman, REMPI, and MATI spectroscopy, these frequencies describe the potential energy surface of the molecule and are crucial for understanding molecular dynamics and intramolecular energy flow. mdpi.com

Nuclear Quadrupole Coupling Constants (e.g., for ¹⁴N): These constants, often derived from microwave spectra, provide detailed information about the electric field gradient at the nucleus, which is a sensitive probe of the electronic environment and bonding character of the nitrile group. researchgate.net

By combining these experimentally derived parameters with high-level quantum-chemical calculations, a complete and highly accurate picture of the geometric and electronic structure of this compound can be constructed. mdpi.com

Applications of 4 Ethynyl 3 Fluorobenzonitrile As a Research Chemical and Synthetic Building Block

Precursor in Radiochemistry for Positron Emission Tomography (PET) Tracers

The fluorine atom on the aromatic ring of 4-ethynyl-3-fluorobenzonitrile makes it an important precursor for the development of ¹⁸F-labeled radiotracers for Positron Emission Tomography (PET) imaging. PET is a powerful non-invasive imaging technique used in clinical diagnostics and biomedical research to visualize and quantify physiological processes in the body. The introduction of the positron-emitting isotope fluorine-18 (¹⁸F) into biologically active molecules allows for their in vivo tracking.

A significant application of this compound is in the synthesis of radioligands for specific receptor targets in the central nervous system. Notably, it has been utilized in the development of tracers for the metabotropic glutamate receptor 5 (mGluR5), which is implicated in various neurological and psychiatric disorders.

Researchers have synthesized derivatives of this compound to create potent and selective mGluR5 radioligands. For instance, the compound 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile, a derivative of this compound, has been developed as a high-affinity radioligand for imaging mGluR5. This compound, when labeled with ¹⁸F, demonstrates excellent properties for PET imaging, including high brain uptake in receptor-rich regions. nih.gov

The synthesis of the ¹⁸F-labeled version of this tracer, denoted as [¹⁸F]3, involves the radiofluorination of a suitable precursor. The presence of the cyano group in the meta-position can facilitate the nucleophilic aromatic substitution with [¹⁸F]fluoride.

Table 1: Properties of an mGluR5 PET Radioligand Derived from this compound

| Compound | Affinity (IC₅₀) | Radiochemical Yield of ¹⁸F-labeling | Application |

| 3-fluoro-5-(2-(2-(fluoromethyl)thiazol-4-yl)ethynyl)benzonitrile | 36 pM | 87% | PET imaging of mGluR5 |

This data underscores the utility of the this compound scaffold in generating highly effective radiotracers for neurological research. nih.gov

Intermediate in the Construction of Complex Organic Molecules

The reactive ethynyl (B1212043) and nitrile groups, along with the fluorine substituent, make this compound a valuable intermediate for the synthesis of a diverse array of complex organic molecules. The alkyne functionality is particularly useful for participating in carbon-carbon bond-forming reactions, such as the Sonogashira coupling.

This compound is a suitable precursor for the synthesis of fused heterocyclic systems, which are common structural motifs in pharmaceuticals and natural products.

Benzofurans: The synthesis of benzofurans can be achieved through the coupling of ortho-alkynylphenols followed by cyclization. researchgate.netnih.govnih.govorganic-chemistry.org While specific examples detailing the use of this compound were not found, its structure lends itself to this synthetic strategy. For instance, a Sonogashira coupling reaction between an iodophenol and this compound would yield an ortho-alkynylphenol derivative, which could then undergo intramolecular cyclization to form a substituted benzofuran.

Quinolines: Similarly, the synthesis of quinoline derivatives can be accomplished through various methods involving ethynyl benzonitriles. rsc.orgmdpi.com Acid-promoted rearrangements of arylmethyl azides in the presence of ethynyl benzonitriles can lead to the formation of substituted quinolines. acs.org The nitrile group of this compound can participate in the cyclization step to form the pyridine ring of the quinoline system.

The rigid structure and multiple functional groups of this compound make it an attractive scaffold for ligand design in both chemical biology and material science. A scaffold is a core molecular structure upon which various functional groups can be systematically added to create a library of compounds with diverse properties.

In chemical biology , this scaffold can be used to generate a collection of molecules for screening against biological targets. The ethynyl group can be modified through click chemistry or other coupling reactions, the nitrile group can be hydrolyzed or reduced, and the fluorine atom can influence binding affinity and metabolic stability. This allows for the systematic exploration of the structure-activity relationship of a series of related compounds.

In material science , the this compound scaffold can be used to construct molecules with specific electronic and photophysical properties. The electron-withdrawing nature of the nitrile and fluorine groups, combined with the π-system of the alkyne and benzene ring, can be exploited to tune the optical and electronic characteristics of novel materials.

Building Block for Novel Functional Materials

The unique electronic properties and reactive handles of this compound make it a promising building block for the creation of novel functional materials with applications in electronics and photonics.

The terminal alkyne of this compound is well-suited for incorporation into polymeric structures through polymerization reactions, most notably via Sonogashira coupling polymerization. This reaction allows for the creation of conjugated polymers where the this compound unit is a repeating monomer.

The inclusion of the fluoro and nitrile substituents on the polymer backbone is expected to significantly influence the material's properties. The fluorine atom can enhance the polymer's thermal stability, solubility, and electronic properties, while the polar nitrile group can affect its morphology and intermolecular interactions. These polymers could find use as organic semiconductors in thin-film transistors or as emissive materials in organic light-emitting diodes (OLEDs). The ability to tailor the properties of these materials by incorporating functional building blocks like this compound is a key area of research in materials chemistry.

Contribution to Structure-Property Correlations in Advanced Materials and Radicals

This compound is a strategically designed aromatic compound whose distinct structural features—a terminal ethynyl group, a fluorine substituent, and a nitrile moiety—make it a valuable tool for establishing structure-property relationships in the development of advanced materials and the study of radical species. The specific placement of these functional groups on the benzene ring allows for systematic investigations into how molecular electronics and steric factors influence the macroscopic properties of resulting materials.

The presence of the electron-withdrawing fluorine atom and nitrile group significantly impacts the electronic properties of the molecule. In the context of organic electronics, these groups can lower both the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels of materials they are incorporated into. This modulation is crucial for designing organic semiconductors with specific charge transport characteristics. For instance, the introduction of fluorine can enhance electron injection and transport, making materials more suitable for n-type or ambipolar semiconductors. Furthermore, fluorine substitution can increase the material's resistance to oxidative degradation, a key factor in the longevity and performance of organic electronic devices.

The terminal ethynyl (acetylene) group is particularly significant for creating extended π-conjugated systems. This rigid, linear moiety can be readily polymerized or used in coupling reactions to construct larger, planar aromatic structures. Such structures are foundational to materials used in organic field-effect transistors (OFETs), organic photovoltaics (OPVs), and organic light-emitting diodes (OLEDs). The ethynyl linkage helps to maintain planarity in the polymer backbone, which in turn facilitates intermolecular π-π stacking and enhances charge carrier mobility. The combination of the ethynyl group with the fluorobenzonitrile core allows researchers to fine-tune the electronic band gap and charge transport properties of these advanced materials.

In the realm of radical chemistry, the nitrile and fluorine substituents can influence the stability and reactivity of radical species generated on or adjacent to the aromatic ring. The strong electron-withdrawing nature of these groups can affect the spin density distribution in a radical, which has implications for its reactivity and lifetime. While specific studies on radicals derived directly from this compound are not extensively documented, its structure provides a platform for investigating the effects of combined fluorine and nitrile substitution on radical-mediated polymerization or other radical-based chemical transformations.

Interactive Table: Functional Group Contributions to Material Properties

| Functional Group | Property Influence | Potential Application |

|---|---|---|

| Ethynyl (-C≡CH) | Extends π-conjugation, promotes planarity, enables polymerization (e.g., 'click' chemistry). | Organic semiconductors, conjugated polymers for OFETs and OPVs. |

| Fluorine (-F) | Lowers HOMO/LUMO levels, increases oxidative stability, enhances electron transport. | n-type organic semiconductors, stable materials for OLEDs. |

Role in Custom Synthesis and Commercialized Production for Research Purposes

This compound serves as a key building block in custom synthesis campaigns, particularly for creating complex organic molecules for research in medicinal chemistry and materials science. Its trifunctional nature allows it to be a versatile scaffold. The ethynyl group is a handle for various coupling reactions, most notably the copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," which is valued for its high efficiency and mild reaction conditions. nih.govugent.be This reaction is widely used to link molecules together, for instance, in the synthesis of complex polymer architectures or for attaching the fluorobenzonitrile unit to a biological target or a polymer backbone.

In medicinal chemistry, fluorinated benzonitriles are recognized pharmacophores in the design of kinase inhibitors and other therapeutic agents. nih.govrsc.orged.ac.uk The nitrile group can act as a hydrogen bond acceptor, interacting with active sites of enzymes, while the fluorine atom can enhance binding affinity and improve metabolic stability. The ethynyl group provides a point of attachment for building out the rest of the molecular structure. Therefore, this compound is a valuable starting material for the synthesis of libraries of potential drug candidates.

Given its specialized nature, this compound is not produced on a commodity scale but is available through commercial suppliers that specialize in research chemicals and building blocks for custom synthesis. gentaur.comapolloscientific.co.uk These companies cater to the needs of research and development laboratories in academic institutions and the pharmaceutical and electronics industries. The availability of this compound on a research scale (from milligrams to grams) enables scientists to procure it for proof-of-concept studies and early-stage development without the need for in-house multi-step synthesis. This accessibility accelerates the pace of research and innovation in fields that rely on novel, highly functionalized organic molecules.

Interactive Table: Commercial Availability for Research

| Supplier Type | Typical Scale | End-User | Purpose |

|---|---|---|---|

| Specialty Chemical Suppliers | Milligrams to Grams | Academic and Industrial R&D Labs | Proof-of-concept studies, early-stage material and drug discovery. |

Future Research Directions and Emerging Trends for 4 Ethynyl 3 Fluorobenzonitrile

Development of More Sustainable and Atom-Economical Synthetic Routes

The principles of green chemistry are increasingly pivotal in modern chemical synthesis, emphasizing waste prevention, energy efficiency, and the use of renewable feedstocks. compoundchem.comorganic-chemistry.org Future research on 4-Ethynyl-3-fluorobenzonitrile will undoubtedly focus on developing synthetic pathways that are not only efficient in yield but also environmentally benign.

Current synthetic approaches to similar compounds often rely on palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, starting from halogenated precursors like 4-bromo-3-fluorobenzonitrile. ossila.com While effective, these methods can involve toxic solvents, stoichiometric reagents, and generate significant waste. acs.orgprimescholars.com A key research direction will be the optimization of these routes to enhance their sustainability.

Key Research Objectives:

Catalyst Development: Designing more robust and reusable catalysts, potentially based on earth-abundant metals or nanoparticle technology, to replace traditional palladium catalysts. This reduces reliance on precious metals and simplifies product purification.

Solvent Selection: Replacing conventional volatile organic solvents with greener alternatives such as water, supercritical fluids, or bio-derived solvents. acs.org The use of ionic liquids, which are non-volatile and can often be recycled, also presents a promising avenue. nih.gov

Atom Economy: Improving the atom economy of the synthesis, which measures the efficiency of incorporating reactant atoms into the final product. acs.orgprimescholars.com This involves minimizing the use of protecting groups and auxiliary reagents that contribute to waste. acs.org For instance, direct C-H activation and ethynylation of the 3-fluorobenzonitrile (B1294923) core would represent a highly atom-economical route, avoiding the pre-functionalization with a halogen.

Table 1: Comparison of Hypothetical Synthetic Routes for this compound

| Feature | Hypothetical Traditional Route (e.g., Sonogashira Coupling) | Potential Greener Route |

| Starting Material | 4-Bromo-3-fluorobenzonitrile | 3-Fluorobenzonitrile |

| Key Transformation | Palladium-catalyzed coupling with a protected acetylene (B1199291) source | Direct C-H ethynylation using a recyclable catalyst |

| Solvents | Toluene, Tetrahydrofuran (B95107) (THF) | Water, Ethanol, or Supercritical CO2 |

| Byproducts | Stoichiometric amounts of metal salts, organic waste | Catalytic byproducts, minimal waste |

| Atom Economy | Moderate | High |

| Energy Input | Often requires elevated temperatures | Potential for lower temperatures or alternative energy sources (e.g., microwave, ultrasound) nih.gov |

Exploration of Undiscovered Reactivity and Catalytic Transformations

The unique combination of functional groups in this compound—the terminal alkyne, the nitrile, and the fluorinated aromatic ring—offers a rich landscape for exploring novel chemical reactions. The ethynyl (B1212043) group is well-known for its participation in cycloadditions and coupling reactions, while the nitrile group can act as a radical acceptor or be transformed into other functional groups like amines or carboxylic acids. cymitquimica.comrsc.org

Future research will likely move beyond these known transformations to uncover new catalytic processes. For instance, the synergistic activation of both the ethynyl and nitrile groups could lead to complex molecular architectures in a single step. The development of electrochemical C-H amidation reactions using nitriles as an amino source is an example of the innovative reactivity being explored for this functional group. rsc.org The electrophilicity of the nitrile's carbon atom, influenced by the adjacent fluorine and ethynyl groups, could be harnessed in novel covalent modification strategies. nih.gov

Integration with Flow Chemistry and High-Throughput Synthesis Methodologies

Flow chemistry, where reactions are performed in continuous-flow reactors rather than in batches, offers significant advantages in terms of safety, scalability, and reaction control. High-throughput synthesis allows for the rapid preparation and screening of a large number of compounds. nih.gov The integration of these technologies with the chemistry of this compound is a promising trend.

By employing flow reactors, hazardous intermediates can be generated and consumed in situ, minimizing risk. This is particularly relevant for reactions involving energetic species or toxic reagents. Furthermore, high-throughput platforms could be used to rapidly synthesize a library of derivatives by reacting the ethynyl or nitrile moieties with a diverse set of building blocks. This would accelerate the discovery of new molecules with desirable properties for applications in medicinal chemistry and materials science. nih.gov

Advanced Computational Modeling for Rational Design of Derivatives with Tailored Properties

Computational chemistry provides powerful tools for predicting molecular properties and guiding experimental work. nih.gov For this compound, methods like Density Functional Theory (DFT) can be used to model its electronic structure, reactivity, and potential interactions with biological targets or other molecules. nih.gov

This "in silico" approach enables the rational design of derivatives with specific, tailored properties. rsc.org For example, researchers can computationally screen virtual libraries of compounds based on the this compound scaffold to identify candidates with optimal electronic properties for organic electronics or specific binding affinities for a protein of interest. biorxiv.org The introduction of fluorine, in particular, can be modeled to understand its effects on conformation, metabolism, and binding affinity in drug design. nih.gov

Table 2: Properties of this compound Derivatives Amenable to Computational Modeling

| Property to Model | Computational Method | Potential Application |

| Molecular Orbitals (HOMO/LUMO) | Density Functional Theory (DFT) | Design of organic semiconductors and dyes |

| Reaction Energetics | DFT, Ab initio methods | Prediction of reactivity and design of new synthetic routes researchgate.net |

| Binding Affinity | Molecular Docking, QM/MM | Drug discovery and design of enzyme inhibitors nih.gov |

| Spectroscopic Properties (NMR, IR) | DFT | Structural elucidation and characterization |

| Lipophilicity (logP) | Quantitative Structure-Activity Relationship (QSAR) | Prediction of pharmacokinetic properties nih.gov |

Expansion into Supramolecular Chemistry and Nanotechnology Applications

The rigid, linear structure of the ethynyl group combined with the planar aromatic ring makes this compound an attractive building block (or "tecton") for supramolecular chemistry and nanotechnology. These features facilitate non-covalent interactions such as π-π stacking and hydrogen bonding, which can drive the self-assembly of molecules into ordered, functional architectures.

Future research could explore the use of this compound to construct:

Conductive Polymers: Polymerization through the ethynyl group could yield conjugated polymers with interesting electronic and optical properties, potentially enhanced by the fluorine substitution.

Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs): The nitrile and ethynyl groups can act as coordinating or reactive sites for the construction of porous, crystalline materials with applications in gas storage, separation, and catalysis.

Liquid Crystals: Derivatives with appropriate long-chain substituents could exhibit liquid crystalline phases, useful for display technologies.

Elucidation of Broader Chemical Biology Applications and Tool Development

In chemical biology, small molecules are used as "chemical probes" to investigate and manipulate biological systems. nih.govnih.gov this compound possesses features that make it a promising starting point for the development of such tools.

The terminal alkyne is a key functional group for "click chemistry," a set of bioorthogonal reactions that allow for the efficient and specific labeling of biomolecules in complex biological environments. This could enable the use of this compound derivatives to tag proteins, nucleic acids, or lipids for imaging or proteomic studies. frontiersin.org

Furthermore, the fluorobenzonitrile motif is present in many bioactive compounds. The compound could serve as a fragment in fragment-based drug discovery campaigns or be elaborated into selective inhibitors or modulators of protein function. eubopen.org Its unique electronic and steric properties, conferred by the fluorine and ethynyl groups, could be exploited to achieve high affinity and selectivity for a target protein.

Green Chemistry Principles in the Synthesis and Application of Halogenated Compounds

The presence of fluorine places this compound within the broad class of halogenated organic compounds, which are crucial in pharmaceuticals, agrochemicals, and materials. However, the synthesis and use of some halogenated compounds have raised environmental concerns. compoundchem.comuni-lj.si

A significant future trend is the rigorous application of green chemistry principles to the entire lifecycle of halogenated compounds. taylorfrancis.com This involves not only developing greener synthetic methods, as discussed in section 7.1, but also designing molecules that are less persistent and more readily degradable in the environment after their intended use. compoundchem.com Research into oxidative halogenation processes that use safer halide salts and clean oxidants like hydrogen peroxide, thereby avoiding the direct use of hazardous elemental halogens, is a key part of this effort. rsc.org The goal is to harness the unique benefits of halogenation while minimizing environmental impact. uni-lj.si

Q & A

Basic: What are the recommended spectroscopic techniques for characterizing 4-Ethynyl-3-fluorobenzonitrile, and how should data be interpreted?

Methodological Answer:

Characterization should integrate multiple techniques:

- FT-IR and FT-Raman : Identify functional groups (e.g., ethynyl C≡C stretch ~2100–2260 cm⁻¹, nitrile C≡N ~2220–2260 cm⁻¹, and C-F stretches ~1000–1300 cm⁻¹). Cross-reference with computed vibrational spectra to resolve ambiguities .

- NMR : Use and NMR to confirm substitution patterns. For example, the fluorine atom in the 3-position deshields adjacent protons, causing distinct splitting patterns. NMR can further validate fluorinated positions .

- UV-Vis : Analyze electronic transitions to assess conjugation effects of the ethynyl and nitrile groups, which influence reactivity in cross-coupling reactions .

Basic: What synthetic strategies are effective for introducing the ethynyl group into 3-fluorobenzonitrile derivatives?

Methodological Answer: